Predicted Lipophilicity Shift: ~2.5× Higher LogP vs. Native Alcohol Enables Efficient Non-Polar Extraction
The TMS-protected derivative exhibits a predicted LogP of 3.07, which is approximately 1.86 log units higher than the parent alcohol (LogP 1.21) . This corresponds to roughly a 72-fold greater octanol-water partition coefficient for the TMS ether, dramatically reducing polarity and aqueous solubility, thereby facilitating extraction into organic solvents and improving reverse-phase HPLC retention .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.07 (ChemSrc prediction, XLogP3) |
| Comparator Or Baseline | (1,3-Dihydroisobenzofuran-5-yl)methanol (free alcohol, CAS 89424-84-0), LogP 1.21 (ChemSrc prediction, XLogP3) |
| Quantified Difference | ΔLogP = +1.86 (72-fold greater partition coefficient for TMS ether) |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
The substantial hydrophobicity gain enables streamlined liquid-liquid extraction during workup, minimizing product loss to aqueous phases and providing markedly different chromatographic behavior that facilitates purification by reverse-phase flash chromatography.
